molecular formula C24H23N3O2 B1676675 MLS1082 CAS No. 883958-36-9

MLS1082

Cat. No.: B1676675
CAS No.: 883958-36-9
M. Wt: 385.5 g/mol
InChI Key: HZGMAMIIHBRAAR-UHFFFAOYSA-N
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Description

MLS1082 is a complex organic compound belonging to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrimidoquinoline core with cyclohexyl, methyl, and phenyl substituents, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-b]quinolines typically involves multicomponent reactions. One common method is the cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride. This reaction is carried out in chloroform under reflux conditions . The use of trityl chloride as a catalyst offers several advantages, including high stability, insensitivity to moisture and oxygen, and mild reaction conditions .

Industrial Production Methods

Industrial production methods for pyrimido[4,5-b]quinolines often involve similar multicomponent reactions but on a larger scale. The choice of catalyst and reaction conditions may vary to optimize yield and efficiency. For example, catalysts such as nano-Fe3O4@SiO2, SBA-15/PrN(CH2PO3H2)2, and glycolic acid-supported cobalt have been used in industrial settings to enhance the synthesis process .

Chemical Reactions Analysis

Types of Reactions

MLS1082 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as chloroform or ethanol .

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidoquinoline derivatives such as:

Uniqueness

MLS1082 stands out due to its specific substituents, which confer unique chemical properties and biological activities. Its combination of cyclohexyl, methyl, and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-26-19-15-9-8-14-18(19)21(28)20-23(26)25-22(16-10-4-2-5-11-16)27(24(20)29)17-12-6-3-7-13-17/h3,6-9,12-16H,2,4-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGMAMIIHBRAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4=CC=CC=C4)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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